

Application Notes and Protocols: Spectrophotometric Determination of Zinc Using 8-Hydroxyquinoline

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Compound of Interest

Compound Name: Zinc 8-hydroxyquinolate

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Introduction

This document provides a detailed protocol for the determination of zinc (Zn) concentration using 8-hydroxyquinoline (8-HQ or oxine) as a chromogenic agent. This spectrophotometric method is based on the formation of a stable, yellow-colored zinc-8-hydroxyquinoline chelate complex, $[Zn(C_9H_6NO)_2]$.^[1] The intensity of the color is directly proportional to the zinc concentration and can be quantified by measuring its absorbance at the wavelength of maximum absorption (λ_{max}). This method is recognized for being simple, rapid, cost-effective, and sensitive, making it suitable for quantifying zinc in various samples, particularly in pharmaceutical formulations.^{[1][2][3][4]}

Principle

Zinc (II) ions react with 8-hydroxyquinoline in a slightly acidic medium to form a distinct yellow chelate. The complex exhibits maximum absorbance at approximately 384 nm, a wavelength where the free 8-HQ ligand shows minimal absorbance.^[1] By creating a standard calibration curve using known zinc concentrations, the concentration of zinc in an unknown sample can be accurately determined.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this method as established in referenced literature.

Table 1: Key Spectrophotometric Parameters

Parameter	Value	Reference
Wavelength of Max. Absorbance (λ_{max})	384 nm	[1][2][3]
Beer's Law Linearity Range	1 - 5 $\mu\text{g/mL}$	[1][2][3]
Molar Absorptivity	$0.01578 \times 10^3 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	[1][2][3]
Limit of Detection (LOD)	0.381 $\mu\text{g/mL}$	[1][2][3]
Limit of Quantification (LOQ)	1.156 $\mu\text{g/mL}$	[1][2][3]

| Stoichiometry (Zn:8-HQ) | 1:2 |[1] |

Table 2: Tolerance Limits of Potentially Interfering Cations The following data represents the maximum concentration of other cations that do not significantly interfere with the determination of 1 $\mu\text{g/mL}$ of Zinc (II).[1]

Cation	Tolerance Limit (µg/mL)
Co(II)	16.42
Cd(II)	82.12
Pb(II)	13.14
Ni(II)	93.85
Mg(II)	59.72
Ca(II)	8.11
Ba(II)	109.5
Fe(II)	25.27
Cu(II)	25.27
Mn(II)	50.53
Sn(II)	50.53

Table 3: Example Recovery Rates in Pharmaceutical Samples[1][4][5]

Sample Type (Labeled Zinc Content)	Recovery Percentage (%)
Capsule (13 mg)	98.00
Tablet (20 mg)	98.96
Tablet (40 mg)	99.91
Capsule (50 mg)	97.50
Capsule (50 mg)	98.50

| Insulin Vial (0.025 mg) | 99.30 |

Visualized Reaction and Workflow

Caption: Chemical reaction forming the Zinc-8-HQ chelate.

Caption: Experimental workflow for zinc determination.

Experimental Protocols

Required Equipment and Reagents

- Equipment:
 - UV-Visible Spectrophotometer
 - 1 cm quartz or glass cuvettes
 - Calibrated volumetric flasks (10 mL, 100 mL)
 - Calibrated micropipettes and standard pipettes
 - Analytical balance
 - pH meter
- Reagents:
 - 8-Hydroxyquinoline (8-HQ), Analytical Grade
 - Zinc standard solution (1000 mg/L or 1000 µg/mL), commercially available, or prepared from high-purity zinc metal/foil.[\[1\]](#)[\[6\]](#)
 - Sulfuric acid (H₂SO₄), 98%, concentrated
 - Ethanol, 99.2%
 - Deionized or distilled water

Preparation of Solutions

- Stock Zinc Standard Solution (100 µg/mL):
 - If using a 1000 µg/mL commercial stock, accurately pipette 10.0 mL into a 100 mL volumetric flask.

- Dilute to the mark with deionized water and mix thoroughly. This solution should be prepared fresh.
- 8-Hydroxyquinoline (8-HQ) Solution (2×10^{-3} M):
 - Accurately weigh 0.0290 g of 8-HQ.
 - Dissolve it in a 100 mL volumetric flask with 99.2% ethanol and fill to the mark.[\[1\]](#)
 - Prepare more diluted solutions from this stock as needed (e.g., 1.1×10^{-3} M).[\[1\]](#)
- Sulfuric Acid Solution (1×10^{-4} M):
 - Perform a serial dilution of concentrated sulfuric acid in a 100 mL volumetric flask using deionized water.[\[1\]](#) Safety Note: Always add acid to water, never the other way around.

Standard Calibration Curve Protocol

- Prepare Standards: From the 100 $\mu\text{g/mL}$ stock zinc solution, prepare a series of working standards in 10 mL volumetric flasks to achieve final concentrations of 1, 2, 3, 4, and 5 $\mu\text{g/mL}$. For example, pipette 0.1, 0.2, 0.3, 0.4, and 0.5 mL of the stock solution into separate 10 mL flasks.
- Prepare Blank: In another 10 mL volumetric flask, add all reagents except for the zinc solution to serve as the reagent blank.
- Reaction: To each flask (standards and blank), perform the following additions in order:
 - Add 5.5 mL of 1.1×10^{-3} M 8-HQ solution.[\[1\]](#)
 - Add 0.6 mL of 1×10^{-4} M sulfuric acid and mix.[\[1\]](#)
 - Wait for 1 minute, then add 1.0 mL of ethanol.[\[1\]](#)
- Dilution: Dilute each flask to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly.
- Incubation: Allow the solutions to stand for 15 minutes for the color to develop fully.[\[1\]](#)

- **Measurement:** Set the spectrophotometer to 384 nm. Use the reagent blank to zero the instrument. Measure the absorbance of each standard.
- **Plotting:** Plot a graph of absorbance (Y-axis) versus concentration in $\mu\text{g/mL}$ (X-axis). The result should be a straight line. Determine the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).

Sample Analysis Protocol

- **Sample Preparation (General Guideline for Tablets):**
 - Weigh and finely powder a representative number of tablets.
 - Accurately weigh a portion of the powder equivalent to a known amount of zinc and transfer it to a beaker.
 - Dissolve the powder in a suitable solvent (e.g., dilute acid), using heat if necessary. For some samples, ashing at high temperatures (e.g., 450°C) followed by dissolution in concentrated acid may be required to remove organic matrices.[\[6\]](#)[\[7\]](#)
 - Filter the solution to remove any insoluble excipients.
 - Quantitatively transfer the filtrate to a volumetric flask (e.g., 100 mL) and dilute to the mark with deionized water.[\[5\]](#)
 - Perform further dilutions as necessary to ensure the final zinc concentration falls within the 1-5 $\mu\text{g/mL}$ calibration range.
- **Sample Measurement:**
 - Take a suitable aliquot (e.g., 1-5 mL) of the prepared sample solution and place it in a 10 mL volumetric flask.[\[1\]](#)
 - Follow the exact same procedure as described in Section 3, steps 3-5.
 - Measure the absorbance of the sample solution at 384 nm against the reagent blank.
- **Calculation:**

- Use the linearity equation from the calibration curve ($y = mx + c$) to calculate the zinc concentration in the measured solution.
- Substitute the sample's absorbance for 'y' and solve for 'x' (concentration).
- Account for all dilution factors to determine the original concentration of zinc in the solid sample.

Concentration in original sample = (Calculated concentration 'x' * Dilution Factor) / Initial sample weight

Applications and Considerations

- **Primary Application:** This method is highly effective for the quality control and analysis of zinc in pharmaceutical preparations like tablets, capsules, and injections.[1][5] It has also been adapted for environmental and biological samples.[8]
- **Interferences:** The presence of other metal ions can interfere with the measurement by forming their own complexes with 8-hydroxyquinoline.[1] Refer to Table 2 for tolerance limits. If high concentrations of interfering ions are expected, the use of masking agents or alternative separation techniques may be necessary.
- **Method Validation:** For regulatory purposes, the method should be validated according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, range, LOD, and LOQ.[1] The accuracy of this method has been shown to be in good agreement with results from Flame Atomic Absorption Spectrometry (FAAS).[1][3]

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